Diethoxymethylsilane (DEMS) is a versatile, bifunctional organosilane featuring a reactive silicon-hydride (Si-H) bond and two hydrolyzable ethoxy groups, alongside a non-hydrolyzable methyl group. In industrial and laboratory settings, it is primarily procured as a mild, chemoselective reducing agent, a hydrosilylation precursor, and a building block for flexible sol-gel networks and silicone polymers. Unlike fully alkoxylated silanes or chlorosilanes, DEMS offers a balanced reactivity profile: its Si-H bond is sufficiently hydridic for transition-metal-catalyzed reductions and hydroaminations, while its ethoxy groups undergo controlled hydrolysis to form siloxane linkages without releasing highly corrosive byproducts. This combination of tunable reactivity, structural flexibility, and favorable handling characteristics makes it a critical material for pharmaceutical synthesis, advanced coatings, and biomaterial encapsulation workflows[1].
Substituting DEMS with closely related silanes often leads to critical failures in safety, processability, or product performance. Replacing DEMS with triethoxysilane (TES) introduces severe occupational hazards, as TES is known to cause irreversible corneal damage and vision loss, whereas DEMS acts as a much safer surrogate with greater thermal stability. If dimethoxymethylsilane (DMMS) or tetramethoxysilane (TMOS) are used, the hydrolysis process releases toxic methanol instead of ethanol, complicating regulatory compliance and rendering the process incompatible with sensitive biological or pharmaceutical applications. Furthermore, substituting DEMS with trialkylsilanes (such as triethylsilane) frequently results in complete reaction failure during metal-catalyzed reductions due to insufficient hydridic character. Conversely, using fully crosslinking silanes (like tetraethoxysilane) instead of DEMS yields rigidly brittle sol-gel networks, destroying the structural flexibility provided by DEMS’s non-hydrolyzable methyl group [1].
In amine-bis(phenolate) iron(III)-catalyzed reductions of nitro compounds, the choice of silane dictates both conversion and chemoselectivity. Diethoxymethylsilane acts as a highly effective and thermally stable surrogate for triethoxysilane, achieving a 90% yield of the target amine with minimal over-reduction. In stark contrast, attempting to substitute DEMS with phenylsilane (PhSiH3) or diphenylsilane (Ph2SiH2) significantly reduces both overall conversion and chemoselectivity, making them unviable for high-yield synthetic procurement[1].
| Evidence Dimension | Yield of target amine in iron-catalyzed nitro reduction |
| Target Compound Data | 90% yield (using 5 mol% catalyst) |
| Comparator Or Baseline | Phenylsilane / Diphenylsilane (Significant drop in conversion and chemoselectivity) |
| Quantified Difference | DEMS provides near-quantitative selective yield, whereas arylsilanes fail to maintain conversion and selectivity. |
| Conditions | 4-nitroacetophenone reduction, iron(III) catalyst, 80 °C |
Buyers scaling up pharmaceutical intermediates must prioritize DEMS over arylsilanes to ensure high chemoselectivity and avoid costly purification of over-reduced byproducts.
For the selective reduction of terminal alkenes and dienes using cobalt catalysts, DEMS demonstrates exceptional reactivity compared to other substituted silanes. Under optimized conditions, DEMS delivers a quantitative (~100%) yield of the desired reduction product. In comparison, triphenylsilane yields only 64%, and diethylsilane (Et2SiH2) is completely unreactive. This confirms DEMS as a superior stoichiometric reagent for highly selective reductions where other common silanes fail [1].
| Evidence Dimension | Yield of reduction product (alkene hydrosilylation) |
| Target Compound Data | Quantitative yield (~100%) |
| Comparator Or Baseline | Triphenylsilane (64% yield) and Diethylsilane (0% yield / unreactive) |
| Quantified Difference | DEMS outperforms triphenylsilane by >35% and diethylsilane by 100% in product yield. |
| Conditions | Cobalt-catalyzed reduction of terminal bonds in 1,3-dienes/alkenes |
Procurement of DEMS ensures maximum throughput and quantitative conversion in transition-metal-catalyzed reductions, preventing the material waste associated with less reactive silanes.
In the copper-catalyzed asymmetric hydroamination of olefins, the hydride source is a critical procurement variable. DEMS exhibits a clear first-order kinetic dependence, driving the reaction to completion efficiently. Conversely, polymeric siloxanes like polymethylhydrosiloxane (PMHS) result in significantly lower reaction rates, and trialkylsilanes such as triethylsilane are completely ineffective as hydride sources, yielding no product. While dimethoxymethylsilane (DMMS) is faster, DEMS is strictly preferred to avoid the toxic methanol byproducts associated with DMMS hydrolysis [1].
| Evidence Dimension | Hydride source efficacy and reaction kinetics in Cu-catalyzed hydroamination |
| Target Compound Data | High reaction rate (first-order kinetic dependence) with complete conversion |
| Comparator Or Baseline | Triethylsilane (ineffective / 0% conversion) and PMHS (lower reaction rates) |
| Quantified Difference | DEMS enables complete hydroamination, whereas triethylsilane fails entirely and PMHS slows process throughput. |
| Conditions | Cu(OAc)2/DTBM-SEGPHOS catalyzed hydroamination of styrene |
Process chemists must select DEMS over cheaper trialkylsilanes or PMHS to guarantee viable reaction kinetics and successful hydroamination without compromising safety.
In materials science and biomaterial encapsulation, the structural properties of the siloxane network are dictated by the precursor. DEMS contains one non-hydrolyzable Si-C (methyl) bond, which reduces the overall hydrolysis rate compared to fully alkoxylated precursors like tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS). This structural feature prevents the formation of overly dense, brittle silica networks, instead yielding flexible hybrid matrices. Furthermore, DEMS releases biocompatible ethanol during hydrolysis, avoiding the toxic methanol release that disqualifies TMOS from sensitive applications [1].
| Evidence Dimension | Matrix flexibility and byproduct toxicity |
| Target Compound Data | Slower hydrolysis rate, flexible network formation, ethanol byproduct |
| Comparator Or Baseline | TMOS / TEOS (Rapid hydrolysis, rigid/brittle networks, methanol byproduct for TMOS) |
| Quantified Difference | DEMS provides essential structural flexibility and eliminates methanol toxicity compared to fully alkoxylated baselines. |
| Conditions | Sol-gel matrix formation for biomaterial encapsulation |
Manufacturers of advanced hybrid coatings and biosensors must procure DEMS to ensure mechanical flexibility and biocompatibility, which are impossible to achieve with standard TEOS or TMOS.
DEMS is the optimal choice for iron- or cobalt-catalyzed reductions of nitro compounds and terminal alkenes. Its thermal stability and high chemoselectivity prevent over-reduction, making it superior to arylsilanes and significantly safer than triethoxysilane [1].
In copper-catalyzed hydroaminations, DEMS serves as a highly effective, kinetically favorable hydride source where trialkylsilanes fail completely and polymeric silanes (PMHS) suffer from sluggish rates [2].
Because DEMS possesses a non-hydrolyzable methyl group, it is the preferred precursor for creating flexible, crack-resistant siloxane networks. Its ethanol-releasing hydrolysis profile makes it safe for encapsulating living cells or sensitive biologicals, unlike methanol-releasing TMOS or DMMS [3].
DEMS is an ideal building block for modifying silicone polymers, where precise control over the crosslinking density is required. The dual ethoxy groups allow for linear chain extension or controlled branching without the rapid, uncontrollable gelation seen with trialkoxysilanes[3].
Flammable;Irritant